molecular formula C47H54ClN7O B1192623 Cyanine7 tetrazine

Cyanine7 tetrazine

Cat. No. B1192623
M. Wt: 768.45
InChI Key: OJZLXQNLXPBGPW-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

TCO ligation is a reaction that takes place between a tetrazine and a strained olefin, such as trans-cyclooctene. This tetrazine bears a fragment of near infrared dye, Cyanine7. This NIR fluorophore is especially useful for in vivo imaging.

Scientific Research Applications

  • Near-Infrared Fluorogenic Dyes

    Tetrazine-based fluorogenic dyes, including cyanine7 tetrazine, are used in live cell studies for wash-free imaging of biomolecules. Their near-infrared (NIR) properties are preferred for these applications, although the development of tetrazine-based NIR fluorogenic dyes with wavelengths beyond ~710 nm faces challenges (Chen et al., 2020).

  • Super-Resolution Imaging

    Cyanine-tetrazine probes have been developed for super-resolution microscopy (STED) imaging, particularly for labeling cytoskeletal proteins. These probes exhibit fluorogenic properties upon bioorthogonal labeling reaction, increasing fluorescence intensity, which makes them suitable for no-wash conditions in imaging (Knorr et al., 2018).

  • Fluorogenic Probes for mRNA Detection

    Cyanine7 tetrazine is used in the development of bioorthogonal tetrazine uncaging reactions for RNA visualization. These reactions enable the detection of specific mRNA sequences in live cells using NIR-emitting cyanine dyes, expanding the applications of tetrazine fluorogenic chemistry (Wu et al., 2016).

  • Bioorthogonal Chemistry for Protein Labeling

    Cyanine7 tetrazine derivatives are used in genetic code expansion technology for specific protein labeling. Their ability to undergo bioorthogonal reactions enables efficient and specific labeling for high-quality fluorescence imaging in both fixed and living cells (Beliu et al., 2019).

  • Advances in Bioorthogonal Chemistry

    Cyanine7 tetrazine plays a role in bioorthogonal chemistry, especially in imaging, detection, and diagnostic applications. Its rapid and tunable reaction kinetics, coupled with high-quality fluorogenic probes, make it a valuable tool in these areas (Wu & Devaraj, 2018).

  • Fluorogenic Bioorthogonal Labelling of DNA

    Tetrazine-modified cyanine-styryl dyes are synthesized for bioorthogonal labeling of DNA. These dyes release fluorescence through both structural and steric interactions with DNA, making them suitable for live cell imaging without washing procedures (Geng et al., 2022).

  • Nanoparticle Targeting Performance Amplification

    Cyanine7 tetrazine derivatives are used in a two-step tumor-targeting strategy based on inverse electron-demand Diels-Alder cycloaddition. This approach enhances the tumor-targeting performance and photothermal therapeutic effect of nanoparticles (Lu et al., 2018).

properties

Product Name

Cyanine7 tetrazine

Molecular Formula

C47H54ClN7O

Molecular Weight

768.45

IUPAC Name

6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide

InChI

InChI=1S/C47H53N7O/c1-33-49-51-45(52-50-33)37-26-22-36(23-27-37)32-48-44(55)21-8-7-13-30-54-41-20-12-10-18-39(41)47(4,5)43(54)29-25-35-16-14-15-34(31-35)24-28-42-46(2,3)38-17-9-11-19-40(38)53(42)6/h9-12,17-20,22-29,31H,7-8,13-16,21,30,32H2,1-6H3/p+1

InChI Key

OJZLXQNLXPBGPW-UHFFFAOYSA-O

SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=CC=CC=C4C(C3=CC=C5CCCC(=C5)C=CC6=[N+](C7=CC=CC=C7C6(C)C)C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Cyanine7 tetrazine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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